molecular formula C5H6N2O2 B3058246 3-amino-1H-pyrrole-2-carboxylic Acid CAS No. 885951-53-1

3-amino-1H-pyrrole-2-carboxylic Acid

Cat. No.: B3058246
CAS No.: 885951-53-1
M. Wt: 126.11 g/mol
InChI Key: MFBSDWRZRAMFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features an amino group at the third position and a carboxylic acid group at the second position of the pyrrole ring. It is a white solid that can be synthesized through various chemical reactions and has significant applications in scientific research and industry.

Scientific Research Applications

3-amino-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for the development of new drugs with various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound. If swallowed, immediate medical assistance should be sought. The compound should be stored in a dry place, with the container kept tightly closed and refrigerated .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the dehydrogenation of the amino acid proline, which leads to the formation of pyrrole-2-carboxylic acid. The amino group can then be introduced at the third position through subsequent reactions .

This process typically requires specific catalysts and reaction conditions to ensure the correct placement of functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrrole derivatives, while substitution reactions can introduce new functional groups, leading to a wide range of compounds with diverse properties.

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact mechanism depends on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrrole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-amino-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBSDWRZRAMFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363569
Record name 3-amino-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-53-1
Record name 3-Amino-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885951-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-1H-pyrrole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1H-pyrrole-2-carboxylic Acid
Reactant of Route 2
3-amino-1H-pyrrole-2-carboxylic Acid
Reactant of Route 3
3-amino-1H-pyrrole-2-carboxylic Acid
Reactant of Route 4
3-amino-1H-pyrrole-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-amino-1H-pyrrole-2-carboxylic Acid
Reactant of Route 6
3-amino-1H-pyrrole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.